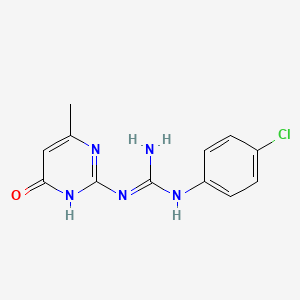![molecular formula C7H9BrO4 B1656862 N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide CAS No. 5469-27-2](/img/structure/B1656862.png)
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide is a compound that features a pyridine ring substituted with a carboxamide group and an imine linkage to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxamide with cyclohex-3-en-1-ylmethylideneamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The imine linkage and the pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide: Known for its biological activities, including antimicrobial properties.
Indole-3-carboxamide derivatives: Studied for their enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide is unique due to its specific structural features, such as the imine linkage and the combination of a cyclohexene ring with a pyridine carboxamide
Propriétés
Numéro CAS |
5469-27-2 |
|---|---|
Formule moléculaire |
C7H9BrO4 |
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
dimethyl (E)-2-bromo-3-methylbut-2-enedioate |
InChI |
InChI=1S/C7H9BrO4/c1-4(6(9)11-2)5(8)7(10)12-3/h1-3H3/b5-4+ |
Clé InChI |
XSEXNCNFSQLYCU-SNAWJCMRSA-N |
SMILES |
C1CC(CC=C1)C=NNC(=O)C2=CN=CC=C2 |
SMILES isomérique |
C/C(=C(/C(=O)OC)\Br)/C(=O)OC |
SMILES canonique |
CC(=C(C(=O)OC)Br)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


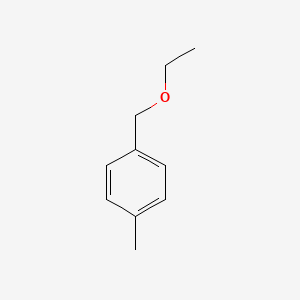

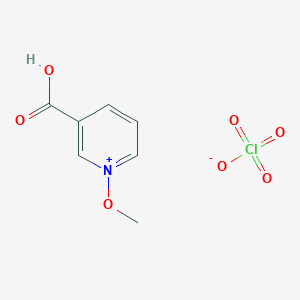
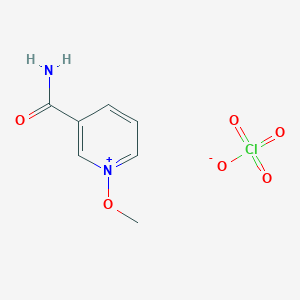
![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-2-ethylpiperidine](/img/structure/B1656786.png)
![2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-](/img/structure/B1656788.png)
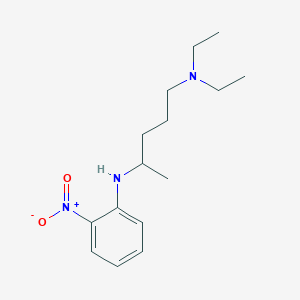
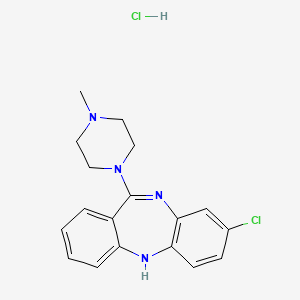
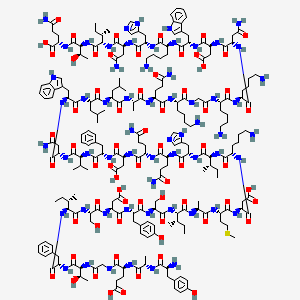
![2-[(5-Chloro-2-thienyl)methylene]hydrazine-1-carboxamide](/img/structure/B1656796.png)

![N,N-diethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline](/img/structure/B1656799.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol;hydrochloride](/img/structure/B1656800.png)
